Reuterin

Content Navigation

CAS Number

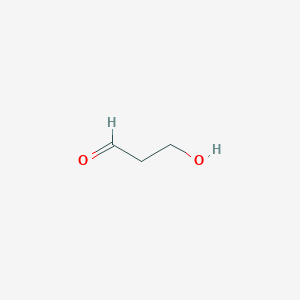

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

reuterin 3-hydroxypropionaldehyde antimicrobial mechanism

Antimicrobial Mechanism of Action

The antimicrobial activity of reuterin is attributed to its highly reactive aldehyde group. The primary mechanism involves:

- Induction of Oxidative Stress: this compound modifies thiol groups (-SH) on proteins and small molecules, disrupting the cellular redox balance and causing oxidative stress [1].

- Gene Expression Evidence: In E. coli, sublethal this compound exposure activated the OxyR regulon, a genetic system that responds to oxidative stress [1].

- Broad-Spectrum Activity: By targeting thiols, this compound affects multiple essential cellular functions, explaining its effectiveness against Gram-positive and Gram-negative bacteria, fungi, yeasts, and protozoa [1] [2].

The following diagram illustrates this mechanism of action and the bacterial stress response pathway:

This compound induces oxidative stress by modifying thiol groups, leading to growth inhibition.

Quantitative Antimicrobial Efficacy

This compound exhibits broad-spectrum activity, with Gram-negative bacteria often more sensitive than Gram-positive bacteria [2]. Most Lactobacillus species, especially L. reuteri, show less sensitivity [2].

| Microbial Group | Example Organisms | Minimum Inhibitory Concentration (MIC) | Key Findings |

|---|---|---|---|

| Gram-Negative Bacteria | Escherichia coli O157:H7, Citrobacter rodentium [1] | Information Missing | Demonstrated high sensitivity; efficacy increased with lactic acid [3]. |

| Gram-Positive Bacteria | Enterococcus spp., Listeria monocytogenes [2] [3] | As low as 7.5 mM for some [2] | Broadly effective; killed L. monocytogenes [3]. |

| Other Organisms | Yeasts, Fungi, Protozoa [2] | Information Missing | Confirmed broad-spectrum activity against diverse pathogens [2]. |

| Probiotics | Limosilactobacillus reuteri [2] | Higher than pathogens [2] | Shows inherent resistance, allowing selective pathogen targeting [2]. |

Biosynthesis and Production

This compound is produced by L. reuteri via a specific metabolic pathway, and its industrial production involves a two-step bioprocess.

Biosynthesis Pathway

- Enzyme: Coenzyme B12-dependent glycerol dehydratase (GDH), encoded by the pduCDE (gupCDE) genes [2].

- Genomic Location: The genes for this compound synthesis are located within the pdu-cbi-cob-hem genomic island [2].

- Pathway: Glycerol → 3-HPA (this compound) → 1,3-propanediol (1,3-PDO) or 3-hydroxypropionic acid (3-HP) [2].

The workflow for its production is outlined below:

The biosynthesis pathway of this compound from glycerol in L. reuteri.

Biotechnological Production Data

Industrial-scale production uses a two-step process to achieve high yields [2] [4]. Key parameters that influence production are summarized below:

| Parameter | Optimal Condition / Range | Impact on 3-HPA Yield |

|---|---|---|

| Process Type | Two-step process (cell growth then bioconversion) [2] [4] | Superior to single-step; simpler purification [4]. |

| Glycerol Concentration | 300 - 500 mM [2] [4] | High concentrations may inhibit enzyme activity [2]. |

| Biocatalyst (Cell) Density | OD₆₀₀ ≈ 100 (L. reuteri BR201) [4] | Excessively high density shifts product to 1,3-PDO [4]. |

| Incubation Time | 45 min - 2 hours [1] [2] | Balances high yield and prevents prolonged toxicity [2]. |

| Temperature | 30°C - 37°C [1] [4] | Strain-dependent; affects reaction rate and system stability [4]. |

| pH | pH 6 - 7.2 [2] | Impacts enzyme activity and final product yield [2]. |

| Scavenger Use | Carbohydrazide or Bisulfite [2] | Increases yield by reducing 3-HPA toxicity to producing cells [2]. |

Key Experimental Protocols

To study this compound's mechanism and efficacy, standardized experimental protocols are essential.

This compound Production and Quantification

- Production Method: Harvest L. reuteri cells, wash, and resuspend in 250 mM glycerol solution. Incubate at 37°C for 2 hours under anaerobic conditions. Centrifuge and filter the supernatant to obtain cell-free this compound [1].

- Quantification Method: Use a colorimetric assay. Measure the absorbance at 560 nm (A₅₆₀) of samples diluted in water [1].

Determining Antimicrobial Activity (MIC Assay)

- Procedure: Perform a broth microdilution method in a 96-well format [1].

- Inoculum Preparation: Dilute an overnight culture of the target microbe to approximately 10⁴ CFU/mL [1].

- Dilution and Incubation: Create two-fold serial dilutions of the this compound-containing supernatant in a growth medium. Add the prepared inoculum to each well and incubate under suitable conditions for 16-24 hours [1].

- Endpoint Determination: The MIC is defined as the lowest concentration of this compound that completely prevents visible growth [1].

Investigating the Mechanism of Action

- Genetic Evidence: Compare the sensitivity of wild-type E. coli to an isogenic ΔoxyR mutant. The mutant strain shows significantly higher sensitivity to this compound, confirming the role of the oxidative stress response [1].

- Rescue Experiment: To demonstrate thiol group targeting, add cysteine (a thiol-containing molecule) to the growth medium before this compound exposure. This competitively binds this compound and suppresses its antimicrobial effect [1].

- Gene Expression Analysis: Use transcriptomics to identify genes upregulated by sublethal this compound exposure, such as those in the OxyR regulon [1].

Conclusion and Research Outlook

This compound functions primarily as an inducer of oxidative stress through thiol group modification, offering broad-spectrum antimicrobial activity. Current research focuses on optimizing its production and stabilizing the reactive 3-HPA molecule.

Key challenges for therapeutic development include comprehensively elucidating its effects on mammalian cells, improving the stability of 3-HPA in aqueous solutions to prevent degradation into acrolein, and developing efficient large-scale production methods [2] [4].

References

- 1. The antimicrobial compound this compound ( 3 - hydroxypropionaldehyde )... [pmc.ncbi.nlm.nih.gov]

- 2. Application of the this compound System as Food Preservative or... [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. The Biocatalytic Production of 3-Hydroxypropionaldehyde ... [mdpi.com]

Comprehensive Technical Guide: Biosynthesis and Function of the Pdu Gene Cluster in Reuterin Production

Introduction to the Pdu Gene Cluster and Reuterin System

The propanediol utilization (Pdu) gene cluster is a specialized genetic determinant that enables Limosilactobacillus reuteri (formerly Lactobacillus reuteri) to convert glycerol into This compound (3-hydroxypropionaldehyde, 3-HPA), a potent broad-spectrum antimicrobial compound with significant implications for both microbial ecology and potential therapeutic applications. This gene cluster represents a remarkable example of horizontal gene transfer in probiotic bacteria, having been acquired from gamma-Proteobacteria ancestors and subsequently adapted to enhance the competitive fitness of L. reuteri in vertebrate gastrointestinal ecosystems [1] [2]. The Pdu system not only enables glycerol metabolism but also coordinates with cobalamin (vitamin B12) biosynthesis, creating a functionally integrated metabolic module that contributes to the probiotic properties of specific L. reuteri lineages [1] [3].

The this compound molecule itself exists in aqueous solution as a dynamic multi-component system comprising 3-hydroxypropionaldehyde (3-HPA), its hydrate, its dimer, and acrolein, with the latter being identified as a primary contributor to its antimicrobial activity [4] [5]. This system exhibits remarkable broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, yeasts, and even some viruses, while L. reuteri itself maintains relatively high resistance [4] [6]. The ecological distribution of the Pdu cluster across L. reuteri lineages suggests host-specific adaptation, with conservation primarily in human and poultry isolates (Lineages II and VI) and infrequent occurrence in rodent and porcine isolates (Lineages I, III, IV, and V) [7] [3] [8]. This phylogenetic distribution pattern indicates that the Pdu cluster represents an evolutionary adaptation to specific intestinal environments and nutritional niches.

Genetic Organization and Evolutionary Origins

Genomic Architecture of the Pdu Cluster

The Pdu gene cluster in L. reuteri encompasses approximately 58 genes organized in a genomic island with distinctive characteristics suggesting exogenous origin. This island exhibits a lower GC content compared to the core genome and appears inserted into a conserved genomic region, hallmarks of horizontal gene transfer events [1]. The cluster comprises two functionally integrated modules: the pdu operon responsible for glycerol/diol metabolism and the cbi-cob-hem genes encoding cobalamin biosynthesis machinery [1] [4]. This coordinated genetic organization enables L. reuteri to maintain the coenzyme B12 cofactor required for glycerol dehydratase activity, creating a self-sufficient metabolic system [2].

Gene organization within this cluster follows a conserved structure beginning with the pocR regulatory gene (lreu_1750), which encodes a transcription factor of the AraC family that coordinately regulates both glycerol utilization and vitamin B12 synthesis [2]. Downstream of pocR reside the pdu genes, including pduCDE (also known as gupCDE) encoding glycerol dehydratase, pduP encoding coenzyme-A acylating propionaldehyde dehydrogenase, pduQ encoding 1,3-propanediol oxidoreductase, pduL encoding phosphotransacylase, and pduW encoding propionate kinase [4] [9]. Flanking the pdu operon are the cbi, cob, and hem genes essential for de novo cobalamin synthesis [1] [2].

Evolutionary History and Phylogenetic Distribution

The Pdu cluster was likely acquired through horizontal gene transfer early in the evolution of L. reuteri, with phylogenetic evidence indicating origin from gamma-Proteobacteria [1] [2]. This acquisition event appears to have been followed by differential gene loss in various host-adapted lineages, resulting in the current phylogenetic distribution where the cluster is conserved primarily in human and poultry isolates but frequently absent in rodent and porcine isolates [7] [3] [8]. This distribution pattern suggests the cluster provides selective advantages in specific intestinal environments, potentially related to differences in glycerol availability, carbohydrate composition, or competitive microbial communities across host species [7] [8].

Comparative genomic analyses reveal that the Pdu cluster represents a lineage-specific trait with significant implications for host adaptation. Studies of L. reuteri isolates from chicken gastrointestinal tracts showed that 23 out of 25 strains harbored the complete pdu-cob-cbi-hem genes and produced 3-HPA at concentrations ranging from 156 mM ± 11 to 330 mM ± 14 from 600 mM glycerol under experimental conditions [3]. The retention of this metabolically costly cluster in specific lineages suggests it confers substantial fitness benefits in appropriate ecological contexts, likely through both enhanced energy generation and antimicrobial activity against competitors [7] [8].

Regulatory Mechanisms

Transcriptional Control by PocR

The central regulator of the Pdu cluster is the PocR protein (encoded by lreu_1750), a transcription factor belonging to the AraC family that coordinately controls the expression of both glycerol utilization and vitamin B12 biosynthesis genes [2]. Although initial bioinformatic annotations raised questions about this functional assignment due to limited sequence identity (19.1%) with PocR proteins from enteric bacteria and an extended C-terminal region (approximately 60 additional amino acids), experimental validation has confirmed its regulatory role [2]. Functional characterization through both overexpression and inactivation of pocR in L. reuteri demonstrated its essential function in activating the Pdu pathway.

Key experimental evidence includes:

- Overexpression impact: Strains overexpressing pocR showed enhanced metabolic shifts toward acetate production (increase of approximately 4 mM) with a corresponding decrease in ethanol (from 13.7 to 6.2 mM) and a 22.5% increase in 1,3-propanediol production when grown with glycerol [2].

- Gene inactivation effects: pocR deletion mutants exhibited dramatically reduced this compound production (from 25 mM to undetectable levels < 0.1 mM) and complete ablation of vitamin B12 synthesis (from 6.09 μg·L⁻¹·OD₆₀₀⁻¹ to <0.01 μg·L⁻¹·OD₆₀₀⁻¹) [2].

- Complementation results: Introduction of pocR in trans restored both this compound and vitamin B12 production to near wild-type levels (11 mM this compound and 5.36 μg·L⁻¹·OD₆₀₀⁻¹ B12) [2].

Transcriptome analyses further revealed that PocR regulates approximately 6% of the L. reuteri genome, with nearly all affected genes showing upregulation [2]. The regulon includes the entire pdu operon and cobalamin biosynthesis genes, consistent with its role in coordinating this metabolic module.

Substrate Induction and Environmental Modulation

Expression of the Pdu cluster is strongly induced by specific substrates, particularly glycerol and 1,2-propanediol, which serve as metabolic precursors and electron acceptors in the pathway [9]. This induction mechanism ensures that the metabolically costly biosynthesis of the microcompartment and enzymes occurs only when appropriate substrates are available. Additionally, the carbohydrate source present in the growth medium significantly influences this compound production levels, suggesting complex regulatory integration with central carbon metabolism [7] [8].

Recent research has revealed lineage-specific differences in the substrate regulation of the Pdu cluster between human/herbivore lineage II and poultry/human lineage VI strains [7] [8]. For instance, poultry/human lineage VI strain L. reuteri DSM 17938 shows greater growth enhancement through glycerol and higher this compound production on glucose and maltose compared to human lineage II strains [8]. In contrast, lineage II strains exhibit significantly elevated this compound production on raffinose and lactose, reaching levels similar to DSM 17938 [8]. These regulatory differences likely reflect adaptations to the distinct carbohydrate landscapes of their respective ecological niches (e.g., chicken foregut versus human large intestine) [7].

Enzymatic Pathway and Metabolic Flux

Core Enzymatic Components

The conversion of glycerol to this compound and subsequent metabolites involves several specialized enzymes housed within a bacterial microcompartment:

- Glycerol dehydratase (PduCDE): This enzyme catalyzes the initial dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA, this compound) and requires adenosylcobalamin (coenzyme B12) as an essential cofactor [4] [9]. The enzyme exhibits activity against C2-C4 polyols, with highest activity against glycerol and 1,2-propanediol [9].

- 1,3-propanediol oxidoreductase (PduQ): This NADH-dependent enzyme reduces 3-HPA to 1,3-propanediol (1,3-PDO), regenerating NAD+ and allowing continued glycolytic flux [9].

- Coenzyme-A acylating propionaldehyde dehydrogenase (PduP): This enzyme oxidizes 3-HPA to 3-hydroxypropionyl-CoA with concurrent reduction of NAD+ to NADH [9]. PduP exhibits nearly 10-fold higher specific activity than PduQ and shows activity against C3-C10 aliphatic aldehydes [9].

- Additional enzymes: Phosphotransacylase (PduL) and propionate kinase (PduW) complete the conversion to 3-hydroxypropionic acid (3-HP) [4].

The metabolic pathway and gene organization are visually summarized in the following diagram:

Figure 1: The Pdu metabolic pathway and genetic regulation in L. reuteri. The diagram shows the conversion of glycerol to this compound and subsequent metabolites, along with the regulatory role of PocR and cobalamin genes.

Metabolic Flux and Partitioning

The metabolic intermediate 3-HPA sits at a branch point in the Pdu pathway, with competing enzymes (PduQ and PduP) determining the distribution of carbon flux between the reductive branch (to 1,3-PDO) and the oxidative branch (to 3-HP) [9]. The partitioning at this metabolic node depends on multiple factors including NADH/NAD+ ratios, enzyme expression levels, and growth conditions. Under high glycerol concentrations and limited glucose, 3-HPA accumulates and is excreted as this compound, whereas when glucose is abundant, 3-HPA is rapidly reduced to 1,3-PDO [7] [8].

The bacterial microcompartment housing the Pdu pathway plays a crucial role in metabolic channeling and protecting the cell from aldehyde toxicity [9]. These proteinaceous organelles are composed of multiple shell proteins (PduA, PduB, PduB', PduJ, PduK, PduM, PduN, PduT, and PduU) that selectively transport substrates, products, and cofactors while sequestering the toxic intermediate 3-HPA [9]. Studies demonstrate that this microcompartment imposes substrate size restrictions, as evidenced by the inability of L. reuteri whole cells containing a mutated GDH with extended substrate range (PduC-S302A/Q337A) to transform longer-chain diols (C4-C6), while recombinant E. coli lacking the microcompartment could convert these substrates [9].

Functional Roles and Physiological Significance

Antimicrobial Activity and Ecological Competition

This compound functions as a broad-spectrum antimicrobial system that inhibits Gram-positive and Gram-negative bacteria, fungi, yeasts, and other microorganisms [4] [6]. The antimicrobial mechanism involves multiple complementary actions:

- Oxidative stress induction: this compound interacts with thiol groups in proteins and small molecules, disrupting cellular redox balance and generating reactive oxygen species that overwhelm cellular defense systems [6].

- DNA damage: this compound exposure causes significant DNA damage, with studies showing a 7.6-fold increase in DNA damage markers in treated Clostridioides difficile [6].

- Membrane disruption: The compound compromises membrane integrity, leading to leakage of cellular contents [6].

- Enzyme inhibition: Molecular docking studies suggest that 3-HPA inhibits antioxidant enzymes such as catalase, further exacerbating oxidative stress [6].

A systematic analysis of the E. coli Keio single-gene knockout library identified 159 sensitive mutants and 117 resistant mutants, revealing that deletions in pathways related to aromatic amino acid synthesis, sulfur metabolism, and glutathione metabolism significantly increase susceptibility to this compound [6]. This comprehensive genetic screen confirms the central role of redox balance maintenance in bacterial defense against this compound, with glutathione playing a particularly crucial protective function.

Growth Enhancement and Energy Conservation

Beyond its antimicrobial functions, the Pdu cluster enhances growth kinetics through energy conservation mechanisms. By utilizing glycerol as an electron acceptor, L. reuteri regenerates NAD+ from NADH through the reduction of 3-HPA to 1,3-PDO, enabling additional ATP production via substrate-level phosphorylation [7] [8]. This metabolic coupling allows for enhanced biomass yield and growth rates when glycerol is available alongside fermentable carbohydrates.

The growth enhancement effect exhibits lineage-specific patterns and depends on the carbohydrate source. Poultry/human lineage VI strains generally show more pronounced growth enhancement from glycerol on glucose and maltose, while human lineage II strains display greater enhancement on raffinose and lactose [8]. This substrate-specific growth response likely reflects evolutionary adaptation to the carbohydrate profiles of their respective host intestinal environments, with lineage VI optimized for the simpler carbohydrate landscape of the poultry foregut and lineage II adapted to the complex carbohydrate environment of the human colon [7] [8].

Table 1: Growth Enhancement and this compound Production Across L. reuteri Lineages

| Phylogenetic Lineage | Host Origin | Pdu Cluster Conservation | Growth Enhancement with Glycerol | This compound Production Capacity |

|---|---|---|---|---|

| Lineage I | Rodent | Infrequent | Low | Low/Absent |

| Lineage II | Human/Herbivore | Conserved | Moderate (high on raffinose/lactose) | High (on raffinose/lactose) |

| Lineage III | Rodent | Infrequent | Low | Low/Absent |

| Lineage IV | Porcine | Variable | Variable | Variable |

| Lineage V | Porcine | Infrequent | Low | Low/Absent |

| Lineage VI | Poultry/Human | Conserved | High (on glucose/maltose) | High (on glucose/maltose) |

Experimental Approaches and Methodologies

This compound Production and Quantification

The biological production of this compound typically employs a two-step process for enhanced yield [4] [5]:

- Biomass production: L. reuteri is cultured in MRS broth at 37°C for 16-18 hours under anaerobic conditions to achieve high cell density.

- This compound synthesis: Harvested cells are washed and resuspended in glycerol-water solution (typically 200-400 mM glycerol) and incubated for 1-2 hours at 30-37°C.

Optimal production conditions vary by strain but generally include:

- Glycerol concentration: 300-400 mM

- Biomass density: 1 × 10⁹ to 1.6 × 10¹⁰ CFU/mL

- Incubation temperature: 30°C

- pH: 6.0

- Cofactor addition: Exogenous vitamin B12 may enhance production in some strains

This compound (3-HPA) quantification can be performed using several methods:

- Colorimetric methods: Based on reaction with 2,4-dinitrophenylhydrazine or other aldehydecapture reagents [3].

- High-performance liquid chromatography (HPLC): Reverse-phase chromatography with UV or MS detection [4].

- Ion chromatography with pulsed amperometric detection (IC-PAD): Specifically detects 3-HPA with high sensitivity [4].

- NMR spectroscopy: 2D-NMR with ¹³C₃-glycerol enables tracking of glycerol conversion in complex biological samples [1].

Table 2: Key Enzymes in the Pdu Pathway and Their Characteristics

| Enzyme | Gene | EC Number | Cofactor Requirement | Main Function | Specific Activity |

|---|---|---|---|---|---|

| Glycerol dehydratase | pduCDE | EC 4.2.1.30 | Adenosylcobalamin (B12) | Glycerol → 3-HPA | Highest for C2-C4 polyols |

| 1,3-propanediol oxidoreductase | pduQ | EC 1.1.1.202 | NADH | 3-HPA → 1,3-PDO | Lower than PduP |

| Propionaldehyde dehydrogenase | pduP | EC 1.2.1.87 | NAD+, CoA | 3-HPA → 3-HP-CoA | ~10× higher than PduQ |

| Phosphotransacylase | pduL | EC 2.3.1.--- | None | 3-HP-CoA → 3-HP-P | Not characterized |

| Propionate kinase | pduW | EC 2.7.2.--- | ATP/ADP | 3-HP-P → 3-HP | Not characterized |

Genetic Manipulation and Transcriptional Analysis

The functional characterization of the Pdu cluster employs various molecular genetic techniques:

- Gene inactivation: Targeted disruption of key genes (pduCDE, pduC, pocR) using homologous recombination with counter-selection markers [7] [2].

- Complementation assays: Restoration of function through plasmid-based expression of wild-type genes under native promoter control [2].

- Overexpression studies: Heterologous or homologous overexpression to examine gene dosage effects on pathway flux [2] [9].

For transcriptional analysis, RNA sequencing and qRT-PCR have been employed to define the PocR regulon and identify differentially expressed genes under inducing conditions (glycerol, 1,2-propanediol) [2]. These analyses revealed that PocR overexpression upregulates approximately 120 genes (6% of the genome), with enrichment in functional categories related to coenzymes, secondary metabolites, and energy production [2].

Antimicrobial Activity Assessment

Standard protocols for evaluating this compound antimicrobial activity include:

- Minimum inhibitory concentration (MIC) determination: Broth microdilution methods using serial dilutions of this compound against target microorganisms [6]. Gram-negative bacteria generally show higher sensitivity than Gram-positive bacteria, with MIC values for 3-HPA as low as 7.5 mM against some Enterococcus, Eubacterium, and Bacteroides species [4].

- Growth kinetics analysis: High-throughput systems like the Colony-live system can monitor growth parameters (maximum growth rate, saturation point) of bacterial arrays in response to this compound exposure [6].

- Genetic screening: Systematic analysis of mutant libraries (e.g., E. coli Keio collection) to identify sensitive and resistant mutants through evaluation of growth parameters under sublethal this compound concentrations [6].

Conclusion and Future Perspectives

The Pdu gene cluster represents a sophisticated metabolic adaptation that enhances the ecological fitness and probiotic functionality of specific L. reuteri lineages through simultaneous production of antimicrobial this compound and growth enhancement via energy conservation. The integrated genetic architecture, combining glycerol transformation capacity with essential cobalamin biosynthesis, creates a self-sufficient system that provides competitive advantages in specific intestinal environments.

Future research directions should address several unresolved questions:

- Regulatory networks: Additional transcriptional and post-translational regulators likely fine-tune Pdu cluster expression in response to environmental signals beyond glycerol availability.

- Microcompartment engineering: Structural modification of bacterial microcompartments could enhance substrate range and product yield for biotechnological applications.

- In vivo functionality: The ecological significance and actual antimicrobial activity of this compound in complex gut ecosystems requires further validation.

- Toxicity concerns: The presence of acrolein (a class 2A carcinogen) in the this compound system necessitates careful safety evaluation for food and therapeutic applications [4] [5].

References

- 1. Comparative Genome Analysis of Lactobacillus reuteri and ... [pmc.ncbi.nlm.nih.gov]

- 2. Functional identification in Lactobacillus reuteri of a PocR-like... [microbialcellfactories.biomedcentral.com]

- 3. Isolation and Comparative Genomic Analysis of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Application of the this compound System as Food Preservative or... [pmc.ncbi.nlm.nih.gov]

- 5. Application of the this compound System as Food Preservative or ... [mdpi.com]

- 6. Systematic analysis of the antibacterial mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Phylogenetic View on the Role of Glycerol for Growth... [frontiersin.org]

- 8. A Phylogenetic View on the Role of Glycerol for Growth ... [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Lactobacillus reuteri DSM20016 as a biocatalyst for ... [journals.plos.org]

Glycerol Dehydratase: The Key Enzyme in Reuterin Synthesis

Core Enzymatic Mechanism and Structure

Glycerol dehydratase (GDHt; EC 4.2.1.30) is a coenzyme B12 (adenosylcobalamin)-dependent enzyme that catalyzes the rate-limiting step in reuterin production: the dehydration of glycerol to form 3-hydroxypropionaldehyde (3-HPA) [1] [2]. This is the first and defining metabolite in the this compound system [3].

The enzyme from Limosilactobacillus reuteri and Klebsiella pneumoniae typically exists as a dimer of αβγ-heterotrimers, (αβγ)2 [1] [4]. The catalytic site is located in a triosephosphate isomerase (TIM) barrel structure within the α-subunit, which houses the substrate and an essential potassium ion (K⁺) cofactor [1]. The K⁺ ion plays a critical role by becoming heptacoordinated upon substrate binding, facilitating the migration of the hydroxyl group during catalysis [1].

The radical-based catalytic mechanism begins with substrate binding, which induces a conformational change leading to homolytic cleavage of the Co-C bond in coenzyme B12, generating a 5'-deoxyadenosyl radical [1]. This radical then initiates a series of steps: hydrogen abstraction from the substrate, migration of the OH group, water elimination to form the aldehyde, and final hydrogen back-donation to regenerate the adenosyl radical and release the 3-HPA product [1].

Genetic Regulation and the Genomic Island

The biosynthesis of this compound in L. reuteri is governed by a specialized genomic island containing the pdu-cbi-cob-hem gene cluster [2]. This cluster includes:

- The

pduoperon: Encodes proteins for glycerol utilization and 3-HPA metabolism. Key genes includepduCDE(also known asgupCDE), which encode the three subunits of GDHt [2]. - The

cbi,cob, andhemgenes: Responsible for the biosynthesis of the essential cofactor, vitamin B12 (cobalamin) [2]. - The

pocRgene: Encodes a regulatory protein that coordinates the expression of both the glycerol utilization and B12 biosynthesis pathways [2].

The diagram below illustrates the core metabolic pathway from glycerol to the components of the this compound system.

The core pathway of this compound biosynthesis and its related metabolites.

Optimizing this compound Production: A Practical Guide

Production Systems and Critical Parameters

This compound can be produced via in situ fermentation in a food matrix or through a more controlled two-step process using resting cells [2] [5]. The two-step process involves first growing L. reuteri cells in a rich medium like MRS, then harvesting, washing, and incubating them in a glycerol-water solution to maximize 3-HPA yield [5].

Multiple factors significantly impact the final this compound yield. The table below summarizes key findings from various optimization studies.

Table 1: Key parameters for optimizing this compound (3-HPA) production.

| Parameter | Optimal Range / Condition | Impact & Notes | Source |

|---|---|---|---|

| Glycerol Concentration | 100 - 350 mM | High concentrations (>300-400 mM) can inhibit GDHt activity and reduce yield. A balance is critical. | [6] [2] [5] |

| Biomass Concentration | ~10¹⁰ CFU/mL (or 20-25 g/L DCW) | Higher cell density generally increases production rate and final titer. | [5] |

| Temperature | 25°C - 37°C | Strain-dependent. Some show high yields at 25°C, others at 30-37°C. | [5] [7] |

| pH | 6.0 - 6.8 | Optimal for GDHt enzyme activity. | [5] |

| Incubation Time | 1 - 3 hours | The reaction can be rapid. Prolonged incubation may lead to further conversion of 3-HPA. | [5] |

| Glucose Presence | Low or None | Glucose can consume NAD+ needed for 3-HPA reduction, diverting flux away from this compound accumulation. | [5] |

| Oxygen | Anaerobic | GDHt is active under anaerobic conditions, which are required for the reaction. | [5] |

One study ranked the influence of single factors on this compound production as follows: Glycerol concentration > pH > Conversion time > Biomass concentration > Temperature > Culture age [5].

Challenges and Engineering Strategies

A major challenge in production is the suicidal inactivation of GDHt, where the coenzyme B12 undergoes modification during catalysis, rendering the enzyme inactive [3] [1]. Reactivation is possible in the presence of ATP, Mg²⁺, reactivation factors (GdrA and GdrB), and fresh coenzyme B12 [3] [1].

Engineering efforts focus on improving GDHt's stability and tolerance. For example, a novel GDHt from K. pneumoniae 2e (2eGDHt) showed high tolerance to impurities found in crude glycerol, such as methanol, salts, and fatty acids [4]. Structural and mutational analysis suggested that a unique valine residue (Val744) increases protein flexibility, contributing to this robustness [4].

Antimicrobial Activity and Mechanisms of Action

The this compound system, primarily 3-HPA, exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and yeasts [8] [2]. Its mechanism is complex and multifaceted, likely involving the disruption of multiple cellular targets.

A systematic genome-wide screen of the E. coli Keio knockout library identified 159 mutants with increased sensitivity and 117 with increased resistance to this compound [8]. This revealed that the antibacterial activity is linked to:

- Oxidative Stress: this compound disrupts the intracellular redox balance, leading to reactive oxygen species (ROS) production. Mutants in pathways for synthesis of aromatic amino acids, sulfur metabolism, and glutathione metabolism were particularly vulnerable [8].

- Biofilm Formation: The deletion of biofilm-related genes (

omrA,aaeR) increased biofilm formation, which acted as a barrier and reduced this compound uptake, contributing to resistance [8]. - Thiol Group Targeting: this compound and its derivative acrolein can interact with thiol groups in proteins and small molecules like glutathione, causing cellular toxicity [8] [5].

Applications and Experimental Protocols

Food Biopreservation

A prominent application is in dairy products. For instance, cheese manufactured with L. reuteri and 100-200 mM glycerol showed successful in situ this compound production, which improved bioprotection without negative sensory effects when glycerol concentration was controlled [6].

Modulating Gut Microbiota

In a study modeling the chicken cecal microbiota, the combination of glycerol and a this compound-producing L. reuteri strain resulted in a reproducible increase in butyrate production and a strong inhibitory effect against Enterobacteriaceae [9]. This suggests a synergistic application of glycerol and this compound-producing probiotics to promote gut health.

Key Experimental Assays

Table 2: Common methodologies for analyzing this compound and GDHt activity.

| Target | Method | Key Details | Source |

|---|---|---|---|

| This compound (3-HPA) Quantification | Colorimetric Assay | Based on dehydration of 3-HPA to acrolein and reaction with Tryptophan. Measured at OD560-600 nm. | [6] [10] |

| This compound (3-HPA) Quantification | High-Performance Liquid Chromatography (HPLC) | Direct detection and quantification. More specific than colorimetric methods. | [6] |

| GDHt Enzyme Activity | MBTH Enzyme Assay | Measures 3-HPA production. Reaction mix includes glycerol, vitamin B12, potassium phosphate buffer, and enzyme. Reaction stopped with citrate, then 3-methyl-2-benzothiazolinone hydrazone (MBTH) added. Measured at OD305 nm. One unit (U) of enzyme activity is defined as the amount converting 1 μM of substrate per minute. | [3] [10] |

Conclusion and Future Perspectives

The this compound system represents a highly effective, natural antimicrobial complex with vast potential in food preservation and health. The core enzyme, glycerol dehydratase, has been extensively characterized, and optimized production protocols using resting cells are established. The primary challenges for industrial application remain the suicidal inactivation of GDHt and the potential toxicity of high this compound concentrations.

Future research will likely focus on the protein engineering of GDHt for enhanced stability and activity, the development of robust microbial cell factories for high-yield production, and further in vivo studies to validate its efficacy and safety as a therapeutic agent in both animals and humans.

References

- 1. Recent Progress in the Understanding and Engineering of ... [pmc.ncbi.nlm.nih.gov]

- 2. Application of the this compound System as Food Preservative or ... [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome Analysis of Glycerin Regulating this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and molecular characterization of a novel ... [biotechnologyforbiofuels.biomedcentral.com]

- 5. Influence of Operating Conditions on this compound Production ... [mdpi.com]

- 6. Optimization of this compound production in cheese by ... [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of in situ this compound production in alginate-based ... [sciencedirect.com]

- 8. Systematic analysis of the antibacterial mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 9. Glycerol and this compound-producing Limosilactobacillus reuteri ... [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptome Analysis of Glycerin Regulating this compound ... [mdpi.com]

reuterin system composition 3-HPA dimer hydrate acrolein

Biosynthesis and Metabolic Pathway

Reuterin is biosynthesized by L. reuteri through the anaerobic metabolism of glycerol. This process is governed by a specific genomic island containing the pdu-cbi-cob-hem gene cluster [1]. The key enzyme is a coenzyme B12-dependent glycerol dehydratase, encoded by the pduCDE (gupCDE) genes, which converts glycerol into 3-HPA [1] [2]. Once produced, 3-HPA is excreted from the cell and enters a dynamic equilibrium in aqueous solution, forming the multi-component this compound system [1].

The following diagram illustrates the complete metabolic pathway of glycerol in L. reuteri, from its uptake to the formation of this compound and its downstream metabolites:

Figure: The complete biosynthetic pathway of this compound in L. reuteri, showing intracellular production and extracellular equilibrium.

Inside the cell, 3-HPA can be further metabolized. The enzyme 1,3-propanediol oxidoreductase reduces it to 1,3-propanediol (1,3-PDO), a reaction that helps regenerate NAD+ and supports growth [1] [3]. Alternatively, 3-HPA can be converted to 3-hydroxypropionic acid (3-HP) through a multi-step enzymatic process [1].

Production and Quantification of this compound

Biotechnological Production

The most common method for producing this compound is a two-step bioprocess using L. reuteri [1] [3].

- Cell Cultivation: L. reuteri is grown in a rich medium like MRS broth to a high cell density, typically to the late exponential phase [3].

- Bioconversion: The cells are harvested, washed, and then resuspended as "resting cells" in an aqueous glycerol solution (typically 200-500 mM). This step induces the production and secretion of 3-HPA [1] [3].

Key factors influencing yield include glycerol concentration, cell density, incubation time, and temperature, with optimal conditions often being strain-specific [1]. Yields can exceed 300 mM 3-HPA under optimized conditions [3]. A major challenge is the toxicity of 3-HPA to the producing cells, which can be mitigated by using additives like bisulfite to form a non-toxic complex [1].

Quantification Methods

Accurately quantifying 3-HPA is challenging due to the lack of commercial standards and the dynamic nature of the system. Several methods are used:

- Colorimetric Assay: A common, indirect method where the sample reacts with tryptophan in acid to form a colored complex measurable at 550-560 nm. It was originally developed for acrolein and may lack specificity for 3-HPA [4] [3].

- Chromatographic Methods:

- Nuclear Magnetic Resonance (NMR) and GC-MS: These powerful techniques provide structural characterization and can identify all components within the complex this compound mixture [2] [4].

Antimicrobial Mechanism of Action

The this compound system exerts broad-spectrum antimicrobial activity primarily by inducing oxidative stress in target cells [6]. The active components, particularly 3-HPA and acrolein, are highly electrophilic and readily react with thiol groups [1] [6].

- Thiol Group Modification: The aldehydes in the this compound system covalently modify thiol (-SH) groups in key biomolecules. This depletes cellular antioxidants like glutathione (GSH) and inactivates essential enzymes by modifying cysteine residues in their active sites [6].

- Oxidative Stress Response: Exposure to sublethal this compound levels triggers a bacterial stress response similar to the OxyR regulon, which is activated by various oxidative insults. Bacteria lacking a functional oxyR gene show heightened sensitivity to this compound [6].

- Multiple Targets: By attacking thiol groups, this compound negatively affects a wide range of cellular processes, leading to a general imbalance in the cellular redox status and ultimately inhibiting growth or causing cell death [6].

Recent research indicates that acrolein, formed from the spontaneous dehydration of 3-HPA, is a highly reactive and likely a primary contributor to the antimicrobial activity and other biological effects, such as the transformation of heterocyclic amines (HCAs) [2].

Potential Applications and Considerations

The properties of the this compound system make it a promising candidate for various applications.

| Application Area | Potential Use | Key Findings / Rationale |

|---|---|---|

| Food Safety | Natural food preservative [1] | Broad-spectrum activity against pathogens like E. coli and Listeria; effective in various food matrices like meat and dairy [7]. |

| Gut Health | Regulating intestinal microbiota [4] | Can inhibit pathogens while some beneficial bacteria are less sensitive; modulates microbial community and increases branched-chain SCFAs [1] [4]. |

| Therapeutics | Anti-cancer and anti-infective agent [1] [8] | Exhibits anti-cancer and anti-infection activities in preclinical studies; potential for conjugating dietary toxicants like heterocyclic amines [1] [2]. |

Challenges and Future Perspectives

Despite its promise, several challenges must be addressed for successful commercial and therapeutic application [1]:

- Toxicity and Safety: The toxicity profile, particularly concerning acrolein formation, requires thorough investigation. Defining a safe dosage for different applications is crucial.

- Industrial Production: Scaling up production to achieve high yields of this compound cost-effectively remains a significant hurdle.

- Mechanistic Clarity: A more detailed understanding of its molecular targets and mechanisms in both microbial and human cells is needed.

References

- 1. Application of the this compound System as Food Preservative or Health-Promoting Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acrolein contributes strongly to antimicrobial and heterocyclic amine transformation activities of this compound | Scientific Reports [nature.com]

- 3. The Biocatalytic Production of 3-Hydroxypropionaldehyde ... [mdpi.com]

- 4. Glycerol-derived this compound regulates human intestinal ... [frontiersin.org]

- 5. 3-Hydroxypropionaldehyde (3-HPA) quantification by ... [pubs.rsc.org]

- 6. The antimicrobial compound this compound (3-hydroxypropionaldehyde) induces oxidative stress via interaction with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [en.wikipedia.org]

- 8. Frontiers | Lactobacillus reuteri in digestive system diseases: focus on... [frontiersin.org]

Comprehensive Technical Guide: Limosilactobacillus reuteri and Reuterin Probiotic Benefits - Mechanisms, Methodologies, and Applications

Introduction to Limosilactobacillus reuteri and Its Significance in Probiotic Research

Limosilactobacillus reuteri (formerly Lactobacillus reuteri) is a Gram-positive lactic acid bacterium that has co-evolved with mammalian hosts for millennia, naturally inhabiting the gastrointestinal tract, breast milk, and various food products. This bacterium represents one of the most extensively studied probiotic species, with mounting scientific evidence supporting its diverse health benefits across multiple physiological systems. The historical roots of probiotic research can be traced to Nobel Laureate Élie Metchnikoff, who first linked lactic acid bacteria consumption to longevity observed in Bulgarian villagers, laying the foundation for today's multibillion-dollar probiotic industry [1]. L. reuteri has gained significant attention in research and pharmaceutical development due to its robust survival through the gastrointestinal tract, temporary colonization capacity, and production of bioactive compounds with systemic effects, most notably the broad-spectrum antimicrobial substance reuterin [2].

The taxonomic reclassification of L. reuteri in 2020 to the genus Limosilactobacillus reflected advancements in phylogenetic understanding, though its functional characteristics remain the subject of intensive investigation [3]. Each animal host appears to harbor specific strains of L. reuteri, suggesting a long evolutionary history of adaptation and specialisation [3]. Of particular interest to drug development professionals is the bacterium's contextual impact on immunity, with demonstrated effects on autoimmune conditions, cancer, and infectious diseases [1]. This technical guide provides an in-depth analysis of L. reuteri with emphasis on this compound production, including quantitative data summaries, experimental methodologies, and molecular mechanisms relevant to researchers developing microbial-based therapeutics.

L. reuteri and this compound: Core Scientific Concepts

Bacterial Characteristics and Natural Habitat

L. reuteri is a functionally diverse species with strain-specific properties that influence its probiotic applications. Different strains exhibit variations in their genomic architecture, metabolic capabilities, and host interactions. For instance, comparative analysis of two well-studied human-derived strains - L. reuteri ATCC PTA 6475 (clade II) and L. reuteri DSM 17938 (clade VI) - reveals distinct functional profiles: strain 6475 produces immunomodulatory histamine and demonstrates efficacy in wound healing and social behavior restoration, while strain 17938 liberates adenosine from AMP with implications for autoimmune disorders [4]. This strain-specific functionality is a critical consideration for therapeutic development.

The bacterium's natural prevalence in human breast milk and infant gastrointestinal tracts underscores its early-life ecological importance [2]. However, modern lifestyle factors including low-fiber diets, increased sanitation, and antibiotic use have contributed to the depletion of L. reuteri in contemporary human populations [2]. This depletion has stimulated interest in probiotic supplementation to restore this evolutionary companion, with research confirming that orally administered L. reuteri can temporarily colonize the entire gastrointestinal tract, including the stomach, duodenum, and ileum [2]. The ability to survive gastric transit and establish temporary residency in key gastrointestinal regions makes L. reuteri particularly attractive for drug delivery and localized therapeutic applications.

This compound Biochemistry and Antimicrobial Mechanisms

This compound (3-hydroxypropionaldehyde, 3-HPA) is a low-molecular-weight, broad-spectrum antimicrobial compound produced by L. reuteri through the anaerobic fermentation of glycerol. This multi-component system exists in a dynamic equilibrium between its monomeric form (3-HPA), hydrate (3-HPA hydrate), and dimeric form, with the relative abundance of each component dependent on concentration [3]. At biologically relevant concentrations, the hydrate form predominates, followed by the aldehyde form [3]. The genetic determinants for this compound biosynthesis are encoded within a genomic island containing the glycerol/diol dehydratase PduCDE operon (EC 4.2.1.30), which catalyzes the conversion of glycerol to this compound [5].

Table 1: Biochemical Properties of this compound

| Property | Description | Research Findings |

|---|---|---|

| Chemical Nature | Multi-component system in dynamic equilibrium | Consists of 3-hydroxypropionaldehyde, its hydrate, and its dimer [3] |

| Biosynthesis Pathway | Glycerol/diol dehydratase (PduCDE operon) | Converts glycerol to 3-HPA under anaerobic conditions [5] |

| Production Optimization | Enhanced by pathogen-derived cholestenone | Recent research identifies boosting effect on this compound production [6] |

| Primary Antimicrobial Mechanism | Broad-spectrum activity via oxidative stress | Induces oxidative stress in target cells [5] |

| Spectrum of Activity | Gram-negative/positive bacteria, yeasts, fungi | Effective against Enterobacteriaceae, Salmonella, E. coli [5] [3] |

| Selective Toxicity | Differential effect on gut microbes | 4-5 times more lethal to pathogens than commensal bacteria [3] |

The antimicrobial activity of this compound derives primarily from its ability to induce oxidative stress in target cells through interaction with thiol groups, leading to glutathione depletion and disruption of cellular redox homeostasis [3]. This mechanism exhibits selective toxicity, with approximately four to five times the concentration of this compound required to kill commensal gut bacteria compared to pathogenic species [3]. This selective inhibition provides L. reuteri with a competitive advantage in the gut ecosystem while minimally disrupting beneficial microbiota. Recent research has revealed that this compound production can be enhanced by pathogen-derived cholestenone, suggesting a fascinating ecological strategy where L. reuteri "harnesses enemy resources" to boost its antimicrobial capacity [6].

Quantitative Analysis of Documented Effects

Antimicrobial and Pathogen Inhibition Data

L. reuteri demonstrates significant antimicrobial effects against various pathogens, with this compound production being a primary mechanism of action. In poultry research, the combination of L. reuteri PTA5_F13 (10⁷ CFU/mL) with glycerol (100 mM) resulted in quantitative inhibition of Enterobacteriaceae across all tested microbiota models, including those with initially high concentrations of these potentially pathogenic bacteria [5]. This synergistic approach also led to a reproducible increase in butyrate production (18-25% elevation), a beneficial short-chain fatty acid with known gut health benefits [5]. The presence of 1,3-PDO in effluent samples confirmed the active conversion of glycerol via the this compound pathway in these experimental models [5].

Table 2: Documented Antimicrobial Effects of L. reuteri and this compound

| Pathogen/Target | Experimental Model | Quantitative Results | Citation |

|---|---|---|---|

| Enterobacteriaceae | Chicken cecal PolyFermS model | Quantitative inhibition with L. reuteri PTA5_F13 + 100mM glycerol [5] | [5] |

| E. coli HMLN-1 | Caco-2:HT29-MTX co-culture | Significant reduction in adhesion (p<0.0001), invasion (p<0.0001), and translocation [7] | [7] |

| General Antimicrobial Spectrum | In vitro assays | Effective against Gram-negative/positive bacteria, yeasts, fungi, protozoa [3] | [3] |

| Salmonella typhimurium | Mouse model | 50% reduction in mortality rates [3] | [3] |

| Selective Toxicity | Comparative inhibition assays | 4-5x concentration needed for commensals vs. pathogens [3] | [3] |

In human intestinal epithelium models, L. reuteri M4-100 demonstrated significant efficacy in reducing the pathogenicity of translocating E. coli HMLN-1. Pre-inoculation with L. reuteri 60 minutes prior to pathogen exposure resulted in significantly greater reduction of invasion (p<0.0001) compared to co-inoculation, suggesting a prophylactic benefit [7]. This was corroborated by scanning and transmission electron microscopy revealing that L. reuteri prevents close contact between pathogens and host microvilli, thereby inhibiting the formation of membrane-bound vesicles that facilitate bacterial translocation [7]. These findings have important implications for preventing post-operative septicemia associated with bacterial translocation.

Immunological, Hormonal, and Physiological Effects

Beyond direct antimicrobial activity, L. reuteri exhibits sophisticated immunomodulatory capabilities with systemic implications. Research using human intestinal organoids revealed that L. reuteri secreted factors significantly impact the transcription and secretion of intestinal hormones, including vasopressin and luteinizing hormone subunit beta - hormones not previously recognized as produced in the gut epithelium [4]. This endocrine regulation occurs in both enteroendocrine cells and enterocytes, suggesting multiple pathways for gut-brain and systemic communication [4].

Table 3: Physiological and Health Benefits of L. reuteri

| Health Area | Model/Population | Key Findings | Citation |

|---|---|---|---|

| Lifespan Extension | Drosophila melanogaster | Significant increase in mean lifespan without reduced reproductive output or locomotor activity [8] | [8] |

| Bone Density | Post-menopausal women | Protection against bone loss through gut microbiome modulation [3] | [3] |

| Infant Health | Human clinical trials | Reduction in colic symptoms, decreased crying time [3] | [3] |

| Intestinal Infections | Pediatric populations | Significant reduction in diarrhea duration and incidence [3] | [3] |

| Helicobacter pylori | Human clinical trials | Suppression of infection, reduction of gastrointestinal symptoms [3] | [3] |

| General Wellness | Adult human study | 50% reduction in sick leave utilization [3] | [3] |

The anti-aging potential of L. reuteri has been demonstrated in Drosophila melanogaster models, where supplementation significantly extended mean lifespan without reducing reproductive output, food intake, or locomotor activity [8]. This longevity effect was mediated through reduction of insulin/IGF-1 signaling (IIS) pathway activity and was associated with this compound production [8]. Similarly, research in post-menopausal women suggests potential protection against osteoporosis through gut microbiome modulation [3]. These diverse physiological effects highlight the multi-system impact of L. reuteri supplementation and its potential applications across various therapeutic areas.

Experimental Protocols and Research Methodologies

Assessing this compound Production and Antimicrobial Activity

Glycerol Conversion Assay for this compound Production To evaluate this compound production capacity in L. reuteri strains, researchers can employ a standardized glycerol conversion assay. The protocol begins with anaerobic cultivation of L. reuteri in MRS broth for 24 hours at 37°C. Bacterial cells are then harvested by centrifugation (3,500 rpm for 5 minutes) and resuspended in phosphate-buffered saline (PBS, pH 7.4) to an optical density of OD₆₀₀ₙₘ = 1.0 (approximately 10⁹ CFU/mL) [7]. The bacterial suspension is supplemented with sterile glycerol at final concentrations ranging from 50-100 mM and incubated anaerobically at 37°C for 2-4 hours [5]. Following incubation, the supernatant containing this compound is collected via centrifugation and filter-sterilized (0.22 μm PVDF membrane) for subsequent analysis.

Quantification of this compound can be performed indirectly through high-performance liquid chromatography (HPLC) analysis of 1,3-propanediol (1,3-PDO), a reduced derivative of this compound, or directly using colorimetric methods targeting 3-hydroxypropionaldehyde [5]. For HPLC analysis, effluent samples from stabilized reactors are typically analyzed using an Aminex HPX-87H column with appropriate standards. The accumulation of 1,3-PDO confirms active conversion of glycerol via the this compound pathway [5]. This protocol allows researchers to quantify this compound production capacity across different L. reuteri strains and under various environmental conditions.

Antimicrobial Activity Assessment The antimicrobial efficacy of this compound can be evaluated using both broth microdilution and agar diffusion methods against target pathogens. For broth microdilution, prepare two-fold serial dilutions of the this compound-containing supernatant in sterile 96-well plates. Inoculate each well with approximately 10⁵ CFU of the target pathogen (e.g., E. coli, Salmonella spp., Campylobacter jejuni) and incubate at 37°C for 18-24 hours. The minimum inhibitory concentration (MIC) is defined as the lowest this compound concentration that completely inhibits visible growth [5].

For more complex ecological assessments, the PolyFermS model provides a sophisticated continuous fermentation system that mimics the chicken cecal or human colonic microbiota [5]. This model utilizes immobilized microbiota from donor animals in an initial reactor (IR) that continuously inoculates second-stage treatment reactors (TRs). Test conditions such as glycerol supplementation (50-100 mM) with or without daily L. reuteri supplementation (10⁷ CFU/mL) can be applied to TRs [5]. Microbial community analysis is performed via 16S rRNA metabarcoding and qPCR, while metabolite profiles (SCFAs, BCFAs, glycerol, this compound products) are analyzed by HPLC [5]. This system enables researchers to study this compound effects within a complex microbial community, providing more physiologically relevant data than monoculture assays.

Host-Pathogen and Host-Probiotic Interaction Models

Intestinal Epithelium Co-culture Model To investigate L. reuteri mechanisms against translocating pathogens, a co-culture model of human intestinal epithelial cells can be established using Caco-2 (ATCC HTB 37) and HT29-MTX (ATCC HTB 38) cells at a 9:1 ratio [7]. This combination creates a monolayer that expresses tight junctions and microvilli brush borders (Caco-2) while producing mucin (HT29-MTX), better representing the intestinal epithelium than monocultures. Cells are grown in Eagles Minimum Essential Media (EMEM) supplemented with 20% FBS for Caco-2 and 15% FBS for HT29-MTX, with penicillin-streptomycin during expansion [7]. For experiments, cells are seeded on Transwell inserts and used at >80% confluence, with antibiotics removed before bacterial inoculation.

Adhesion, Invasion, and Translocation Assays For adhesion assessment, L. reuteri (10⁷ CFU/mL) and the target pathogen (e.g., E. coli HMLN-1 at 10⁷ CFU/mL) are simultaneously added to the co-culture (co-inoculation) or L. reuteri is added first followed by the pathogen after 90 minutes (pre-inoculation) [7]. After 90 minutes incubation at 37°C in 5% CO₂, monolayers are washed with PBS, fixed with ethanol, and Gram-stained for microscopy. Adhesion is quantified by counting bacteria attached to 25 randomly selected cells [7].

For invasion assays, a similar inoculation approach is used, but after incubation, extracellular bacteria are killed by gentamicin treatment (100 μg/mL for 90 minutes) [7]. Cells are then lysed with Triton X-100, and intracellular bacteria are quantified by plating serial dilutions. Translocation assays measure bacterial movement across the epithelial monolayer by collecting samples from the basolateral compartment over time [7]. These methodologies allow researchers to systematically evaluate L. reuteri's ability to competitively exclude pathogens and enhance intestinal barrier function.

Host Response Analysis Differential gene expression in response to L. reuteri and pathogens can be analyzed via RNA sequencing. After exposure, total RNA is extracted from intestinal epithelial cells using appropriate kits, followed by cDNA library preparation and sequencing [7]. Bioinformatic analysis identifies significantly regulated genes and pathways, providing insights into molecular mechanisms of host response. Additionally, organoid models can be employed to study enteroendocrine effects. Human intestinal organoids treated with L. reuteri conditioned media (prepared by growing bacteria to OD₆₀₀ₙₘ 0.5-0.6 in LDM4 media, followed by centrifugation, filter sterilization, and lyophilization) enable investigation of hormone secretion responses [4]. These advanced models facilitate mechanistic studies of L. reuteri's impact on host physiology.

Molecular Mechanisms and Signaling Pathways

This compound Biosynthesis and Antimicrobial Action

The molecular pathway of this compound biosynthesis begins with glycerol uptake by L. reuteri, followed by conversion through a carefully regulated enzymatic process. The visualization below outlines the complete biosynthetic pathway and its antimicrobial mechanisms:

Figure 1: this compound biosynthetic pathway from glycerol conversion to antimicrobial mechanisms

The glycerol/diol dehydratase enzyme (PduCDE) represents the core catalytic component in this compound biosynthesis, encoded by genes located within a specialized genomic island [5]. This enzyme complex catalyzes the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), the primary component of the this compound system [3]. The dynamic equilibrium between 3-HPA, its hydrate, and its dimer enables broad-spectrum activity against various pathogens through induction of oxidative stress [3]. The selective toxicity of this compound - requiring 4-5 times higher concentrations to affect commensal bacteria compared to pathogens - provides L. reuteri with an ecological advantage in competitive gut environments [3]. Recent research has identified that pathogen-derived cholestenone can enhance this compound production, suggesting a sophisticated environmental sensing mechanism [6].

Host Signaling Pathway Modulation

L. reuteri influences multiple host signaling pathways that contribute to its systemic health benefits. The visualization below illustrates key molecular interactions and their physiological effects:

Figure 2: Host signaling pathways modulated by L. reuteri and resulting physiological effects

L. reuteri secreted factors significantly impact the insulin/IGF-1 signaling (IIS) pathway, a conserved longevity regulator. Research in Drosophila melanogaster demonstrates that L. reuteri supplementation reduces IIS activity, extending mean lifespan without compromising reproductive output, food intake, or locomotor activity [8]. This lifespan extension is mediated, at least partially, through this compound production [8]. Additionally, L. reuteri conditions media promote the secretion of various intestinal hormones from enteroendocrine cells and enterocytes, including serotonin, GIP, PYY, vasopressin, and luteinizing hormone subunit beta [4]. These hormonal changes represent a novel mechanism for gut-brain and systemic communication, potentially explaining L. reuteri's effects on bone density, wound healing, and social behavior [4].

The immunomodulatory properties of L. reuteri involve strain-specific mechanisms. Strain ATCC PTA 6475 produces histamine, which suppresses the inflammatory cytokine TNF, potentially contributing to its efficacy in inflammatory conditions and osteoporosis [4]. In contrast, strain DSM 17938 liberates adenosine from AMP, which may enhance CD73+CD8+T cell function in autoimmune disorders [4]. These strain-specific differences highlight the importance of precise strain selection for targeted therapeutic applications and the need for mechanistically informed clinical trial design.

Conclusion and Future Research Directions

Limosilactobacillus reuteri represents a multifaceted probiotic species with demonstrated benefits across gastrointestinal health, immune modulation, endocrine function, and even longevity. The production of this compound, a broad-spectrum antimicrobial compound, provides L. reuteri with a competitive advantage in complex microbial ecosystems and contributes to its protective effects against enteric pathogens. The strain-specific properties of different L. reuteri isolates underscore the importance of precise characterization for therapeutic development.

Future research should focus on elucidating the precise molecular mechanisms underlying the systemic effects of L. reuteri, particularly its impact on gut-brain signaling and bone metabolism. Clinical translation would benefit from standardized protocols for this compound quantification and more sophisticated models of host-microbe interactions. Additionally, exploring the synergistic effects of L. reuteri with prebiotics, particularly glycerol, may enhance its efficacy in clinical applications. As pharmaceutical development increasingly recognizes the therapeutic potential of probiotics, L. reuteri stands as a promising candidate with a robust scientific foundation supporting its diverse health benefits.

References

- 1. - a Limosilactobacillus gut commensal with... reuteri probiotic [pubmed.ncbi.nlm.nih.gov]

- 2. Lactobacillus reuteri - An introduction to L. reuteri | BioGaia [biogaia.com]

- 3. - Wikipedia Limosilactobacillus reuteri [en.wikipedia.org]

- 4. Limosilactobacillus reuteri promotes the expression and ... [pmc.ncbi.nlm.nih.gov]

- 5. Glycerol and this compound-producing Limosilactobacillus reuteri ... [pmc.ncbi.nlm.nih.gov]

- 6. Limosilactobacillus reuteri leverages pathogen-derived ... [sciencedirect.com]

- 7. Limosilactobacillus reuteri M4-100 Mitigates the Pathogenicity ... [pmc.ncbi.nlm.nih.gov]

- 8. Probiotic Limosilactobacillus Reuteri (Lactobacillus ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: From Specific Inhibition to General Stress

The table below contrasts the historical and current understanding of reuterin's mechanism of action.

| Aspect | Historical View (Specific RNR Inhibition) | Current Understanding (General Oxidative Stress) |

|---|---|---|

| Primary Mechanism | Competitive inhibition of RNR's active site by the this compound dimer (structurally similar to ribose) [1]. | Induction of oxidative stress by modifying thiol groups in proteins and small molecules [2]. |

| Key Evidence | Postulated based on structural similarity and the importance of RNR in DNA synthesis [1]. | 1. Gene expression profiles in E. coli show activation of the OxyR regulon (responds to oxidative stress) [2]. 2. Mutant E. coli lacking the oxyR gene are more sensitive to this compound [2]. 3. Adding cysteine (a thiol-containing molecule) to growth media suppresses this compound's antimicrobial effect [2]. | | Cellular Target | Specific: Ribonucleotide Reductase (RNR) [1]. | Broad-spectrum: Multiple thiol-containing proteins and enzymes, potentially including RNR [2]. | | Implication | Narrow, targeted antimicrobial action. | Explains the broad-spectrum activity against bacteria, fungi, and viruses [2]. |

This diagram illustrates the established mechanism where this compound causes oxidative stress by depleting cellular thiols, leading to multi-target inhibition.

Experimental Evidence and Protocols

The shift in understanding this compound's mechanism is supported by key experimental approaches.

Gene Expression Analysis

- Objective: To identify cellular pathways affected by this compound [2].

- Methodology:

- Expose E. coli to a sublethal concentration of this compound.

- Extract total RNA from treated and untreated control cells.

- Perform gene expression analysis (e.g., microarray or RNA-Seq).

- Key Finding: Treatment triggers upregulation of genes in the OxyR regulon, a set of genes known to respond to various forms of oxidative stress [2].

Genetic Susceptibility Assay

- Objective: To validate the role of a specific oxidative stress response pathway [2].

- Methodology:

- Compare the sensitivity to this compound between:

- A wild-type E. coli strain.

- An isogenic mutant strain lacking the oxyR gene (a key regulator of the oxidative stress response).

- Determine the Minimum Inhibitory Concentration (MIC) of this compound for both strains.

- Compare the sensitivity to this compound between:

- Key Finding: The ΔoxyR mutant shows significantly greater sensitivity to this compound, confirming that a functional oxidative stress response system is crucial for survival [2].

Thiol Protection Assay

- Objective: To test if thiol group modification is central to the antimicrobial activity [2].

- Methodology:

- Prepare bacterial growth media with and without a supplement of cysteine (an amino acid containing a thiol group).

- Expose bacteria (e.g., E. coli or Clostridium difficile) to this compound in both media.

- Monitor bacterial growth.

- Key Finding: The addition of cysteine suppresses this compound's antimicrobial effect, demonstrating that thiol groups compete with or protect against this compound's action [2].

Experimental Data on Antimicrobial Activity

This compound's broad-spectrum activity is quantified by its Minimum Inhibitory Concentration (MIC) against various intestinal bacteria.

| Bacterial Species | MIC (mM this compound) |

|---|---|

| Most Sensitive Species | |

| Clostridium difficile | < 1.9 [1] |

| Bacteroides vulgatus | < 1.9 [1] |

| Bacteroides thetaiotaomicron | 1.9 - 3.8 [1] |

| Bifidobacterium longum | 1.9 - 3.8 [1] |

| Indicator Strain | |

| Escherichia coli | 7.5 - 15 [1] |

| More Resistant Species | |

| Lactobacillus reuteri (Producer) | 30 - 50 [1] |

| Clostridium clostridioforme | 15 - 30 [1] |

Research Protocols and Applications

For researchers aiming to work with this compound, here are foundational protocols and considerations.

This compound Production and Quantification

- Strain: Lactobacillus reuteri ATCC 55730 is a common model organism [3].

- Protocol:

- Quantification: this compound concentration can be determined using a colorimetric assay with tryptophan, measuring absorbance at 560 nm [2] or 550 nm [3].

Minimum Inhibitory Concentration (MIC) Determination

- Protocol:

- Prepare twofold serial dilutions of the this compound-containing supernatant in a 96-well plate.

- Inoculate each well with a standardized suspension of the target bacterium (e.g., ~10⁴ CFU/mL of E. coli).

- Incubate the plate and examine for visible growth.

- The MIC is defined as the lowest concentration of this compound that completely prevents growth [2] [1].

Drug Discovery Considerations

- Challenge: The mechanism of this compound is highly non-specific. This broad activity is excellent for a general antimicrobial but poses challenges for developing a targeted therapeutic drug with a specific cellular target and minimal off-effects [2].

- Opportunity: Research could focus on the biosynthetic pathway of this compound in L. reuteri or explore its use as a localized antimicrobial (e.g., in the gut or in topical applications) where its broad-spectrum activity is advantageous [3].

References

reuterin production in vivo gastrointestinal tract

Biochemistry and In Vivo Production of Reuterin

This compound (3-hydroxypropionaldehyde, 3-HPA) is a broad-spectrum antimicrobial compound. It exists in a dynamic equilibrium between its monomeric, hydrated, and dimeric forms, with the bioactive aldehyde form being predominant at biologically relevant concentrations [1].

The gene cluster for this compound biosynthesis is a genomic island, indicating it was likely acquired through horizontal gene transfer [1]. The following diagram illustrates the core pathway of this compound production from glycerol by L. reuteri.

A key regulatory insight is that L. reuteri can leverage host-derived signals to enhance its antimicrobial activity. Recent research shows that pathogen-derived cholestenone can boost this compound production in vivo, suggesting a sophisticated host-microbe-pathogen interplay [2].

Mechanisms of Antimicrobial Action

This compound exerts its broad-spectrum effects through multiple mechanisms that disrupt fundamental bacterial cellular processes. A systematic analysis of an E. coli Keio single-gene knockout library identified key cellular pathways involved in the antibacterial activity of this compound.

Table 1: Bacterial Gene Deletions Affecting Sensitivity to this compound (Based on E. coli Screening)

| Gene Category/Pathway | Effect of Deletion | Proposed Role in this compound Resistance |

|---|---|---|

Aromatic Amino Acid Synthesis (e.g., trp, tyr, phe operons) |

Increased Sensitivity | Cell wall maintenance and redox balance |

| Sulfur & Glutathione Metabolism | Increased Sensitivity | Maintenance of intracellular redox balance |

Biofilm-Related Genes (e.g., omrA, aaeR) |

Increased Resistance | Biofilm acts as a physical barrier to this compound uptake |

| Antioxidant Defense Proteins | Increased Sensitivity | Management of this compound-induced oxidative stress |

The primary mechanism involves disruption of cellular redox homeostasis. This compound induces oxidative stress by generating reactive oxygen species (ROS) and directly interacting with thiol groups in proteins and small molecules [3] [4]. This dual attack can overwhelm the bacterial antioxidant systems, particularly in mutants with compromised glutathione or sulfur metabolism, leading to cell death [4].

Experimental Protocols for this compound Research

Production and Quantification of this compound

A standard protocol for producing and quantifying this compound in vitro is outlined below, which can be adapted for various research applications.

Colorimetric Quantification:

- Principle: this compound is reacted with tryptophan in acidic conditions to form a colored complex [3].

- Procedure:

- Mix this compound sample with tryptophan solution (0.01 M in 0.05 M HCl) and concentrated HCl (12 N).

- Incubate at 37°C for 20 minutes.

- Measure absorbance at 550 nm.

- Compare to a standard curve generated using acrolein standards (0.35-0.211 mM) [3].

- Confirmation: GC-MS analysis following derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can confirm this compound content [3].

Determining Antimicrobial Activity (Minimum Inhibitory Concentration)

Table 2: Antimicrobial Activity of this compound Against Model Pathogens

| Test Organism | Culture Medium | MIC (Liquid Environment) | Key Findings |

|---|---|---|---|

| E. coli K-12 | Luria Broth (LB) | 1.15 mM | Systematic mutant screening revealed 159 sensitive and 117 resistant knockouts [4]. |

| Salmonella typhimurium LT2 | Luria Broth (LB) | Data in source | This compound completely inhibits H₂ and NH₃ production in gut models [3]. |

Broth Dilution Method:

- Prepare serial dilutions of this compound in a suitable broth (e.g., LB).

- Inoculate with a standardized suspension of the target microorganism.

- Incubate and determine the lowest concentration that prevents visible growth (MIC) [3] [4].

Therapeutic Potential and Biocompatibility

Research has expanded into advanced applications, particularly in oncology and immunology. This compound has demonstrated antitumor properties in melanoma models by inducing "trained immunity" in tumor-associated macrophages [5]. This involves metabolic reprogramming that enhances anti-tumor immune responses. To improve delivery, researchers have successfully encapsulated this compound in Covalent Organic Frameworks (COFs), which enhanced its therapeutic efficacy and allowed for direct modulation of the tumor microenvironment [5].

Regarding safety, in vitro studies indicate that this compound is stable under gastrointestinal conditions and exhibits low toxicity. Cell viability and membrane integrity in human colorectal adenocarcinoma cells (Caco-2) remained unaltered at concentrations up to 1080 mM, and no significant hemolytic activity was observed at 270 mM [6]. This suggests a promising therapeutic window for intestinal applications.

Key Research Considerations

When designing studies on this compound, keep these critical factors in mind:

- Strain Specificity: this compound production capacity varies among L. reuteri strains; verify phenotype [5] [7].

- In Vivo Modeling: The gut environment is complex. Use relevant in vivo or advanced ex vivo models like gut organoids [8] to confirm findings from in vitro studies.

- Dietary Influences: Substrate availability is crucial. Glycerol is essential for this compound production, and other dietary components like tryptophan can significantly influence the overall metabolic and immunological outcome of L. reuteri colonization [9] [10].

References

- 1. Limosilactobacillus reuteri - Wikipedia [en.wikipedia.org]

- 2. Limosilactobacillus reuteri leverages pathogen-derived ... [sciencedirect.com]

- 3. Glycerol-derived this compound regulates human intestinal ... [frontiersin.org]

- 4. Systematic analysis of the antibacterial mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Organic Frameworks‐Delivered this compound Drives ... [pmc.ncbi.nlm.nih.gov]

- 6. In vitro investigation of gastrointestinal stability and toxicity ... [sciencedirect.com]

- 7. (PDF) Isolation and comparative genomic analysis of... - Academia.edu [academia.edu]

- 8. Lactobacillus reuteri maintains intestinal epithelial ... [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of histidine metabolism by Lactobacillus Reuteri ... [pmc.ncbi.nlm.nih.gov]

- 10. Lactobacillus reuteri tryptophan metabolism promotes host ... [microbiomejournal.biomedcentral.com]

evolution pdu cluster Limosilactobacillus reuteri lineages

Phylogenetic Distribution and Evolutionary Significance

The pdu-cbi-cob-hem gene cluster (pdu cluster) is not uniformly present across all L. reuteri lineages. Genomic analyses reveal its distribution is closely tied to host adaptation [1].

| Phylogenetic Lineage | Host Association | Conservation of pdu cluster? | Proposed Evolutionary Driver |

|---|---|---|---|

| Lineage II | Human/Herbivore | Yes (Conserved) | Adaptation to carbohydrate availability in human adult/large intestine [1] |

| Lineage VI | Poultry/Human | Yes (Conserved) | Adaptation to proximal gut (e.g., chicken crop) with abundant simple sugars [1] |

| Lineages I & III | Rodent | No (Infrequent) | Niche-specific loss; cluster may be burdensome without relevant substrates [1] |

| Lineage IV | Pig | Variable (Yes in some strains) | Not fully elucidated; may relate to specific dietary or gut environmental factors [1] |